4-(Aminomethyl)-3-bromobenzoic acid
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8BrNO2 |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
4-(aminomethyl)-3-bromobenzoic acid |
InChI |
InChI=1S/C8H8BrNO2/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3H,4,10H2,(H,11,12) |
InChI Key |
HFLFFRTWPLSPSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)CN |
Origin of Product |
United States |
Synthetic Methodologies for 4 Aminomethyl 3 Bromobenzoic Acid and Its Analogs
Precursor-Based Synthetic Routes
Precursor-based syntheses are foundational in organic chemistry and rely on a logical sequence of reactions to build molecular complexity. The synthesis of 4-(aminomethyl)-3-bromobenzoic acid is a prime example of a multistep process where control of regiochemistry and functional group transformations are paramount.
Multistep Chemical Synthesis from Aromatic Starting Materials
A common and practical route to this compound begins with a readily available aromatic precursor such as 4-methylbenzoic acid (p-toluic acid). The synthesis involves a series of transformations to introduce the required bromo and aminomethyl substituents in the correct positions.
A representative synthetic sequence is outlined below:
Esterification: The carboxylic acid group of 4-methylbenzoic acid is first protected, typically as a methyl or ethyl ester, to prevent unwanted side reactions in subsequent steps.
Aromatic Bromination: The resulting ester, for instance, methyl 4-methylbenzoate, undergoes electrophilic aromatic substitution to introduce a bromine atom. The methyl group and the ester group both direct the incoming electrophile to the 3-position, leading to methyl 3-bromo-4-methylbenzoate with high regioselectivity.
Benzylic Bromination: The methyl group of methyl 3-bromo-4-methylbenzoate is then converted to a bromomethyl group (-CH₂Br). This is typically achieved through a free-radical bromination using a reagent like N-bromosuccinimide (NBS) with a radical initiator such as benzoyl peroxide. ysu.educhegg.comprepchem.com This yields a key intermediate, methyl 3-bromo-4-(bromomethyl)benzoate.
Amination: The bromomethyl group is then converted to the aminomethyl group. This can be accomplished through various nucleophilic substitution methods, such as the Gabriel synthesis using potassium phthalimide (B116566) followed by hydrolysis, or by using sodium azide (B81097) to form an azidomethyl intermediate, which is subsequently reduced to the amine.
Hydrolysis: Finally, the ester group is hydrolyzed back to a carboxylic acid under acidic or basic conditions to yield the target product, this compound.
Table 1: Representative Multistep Synthesis of this compound
| Step | Starting Material | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | 4-Methylbenzoic acid | CH₃OH, H₂SO₄ (cat.), Reflux | Methyl 4-methylbenzoate |
| 2 | Methyl 4-methylbenzoate | Br₂, FeBr₃ | Methyl 3-bromo-4-methylbenzoate |
| 3 | Methyl 3-bromo-4-methylbenzoate | N-Bromosuccinimide (NBS), Benzoyl Peroxide, CCl₄, Reflux | Methyl 3-bromo-4-(bromomethyl)benzoate |
Regioselective Introduction of Bromo Substituents
The control of regioselectivity during the bromination of the aromatic ring is a critical aspect of the synthesis. The outcome of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the benzene (B151609) ring.
Activating Groups: Electron-donating groups, such as methyl (-CH₃) and amino (-NH₂), are activating and direct incoming electrophiles to the ortho and para positions.
Deactivating Groups: Electron-withdrawing groups, such as carboxylic acid (-COOH) and ester (-COOR), are deactivating and direct incoming electrophiles to the meta position. ijisrt.com
In the synthesis starting from 4-methylbenzoic acid, the methyl group is an ortho, para-director, while the carboxylic acid is a meta-director. Both substituents direct the bromination to the same position (position 3, which is ortho to the methyl group and meta to the carboxyl group), thus ensuring a high yield of the desired 3-bromo-4-methylbenzoic acid intermediate. sigmaaldrich.com
Similarly, if one were to synthesize an analog like 4-amino-3-bromobenzoic acid, starting from 4-aminobenzoic acid, the strongly activating amino group would direct the incoming bromine to its ortho position (position 3).
Table 2: Directing Effects of Substituents in Electrophilic Bromination
| Starting Material | Substituent(s) | Directing Effect | Major Bromination Product |
|---|---|---|---|
| Toluene | -CH₃ | ortho, para | o-Bromotoluene, p-Bromotoluene |
| Benzoic Acid | -COOH | meta | m-Bromobenzoic acid ijisrt.com |
| 4-Methylbenzoic Acid | -CH₃ (o,p), -COOH (m) | Position 3 | 3-Bromo-4-methylbenzoic acid |
| 4-Aminobenzoic Acid | -NH₂ (o,p), -COOH (m) | Position 3 | 4-Amino-3-bromobenzoic acid |
Strategies for Aminomethyl Group Functionalization
From a Methyl Group: As described in the multistep synthesis (Section 1.1.1), a common route involves the free-radical bromination of a benzylic methyl group to form a bromomethyl derivative. ysu.edufishersci.com This intermediate is a versatile electrophile that can be converted to the aminomethyl group by reaction with various nitrogen nucleophiles. The use of sodium azide followed by reduction is often preferred due to high yields and clean reactions.
From an Aldehyde: An alternative approach involves the reductive amination of a corresponding benzaldehyde. For example, 3-bromo-4-formylbenzoic acid could be reacted with ammonia (B1221849) in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the aminomethyl group directly.
From a Nitrile: A nitrile group can serve as a precursor to the aminomethyl group. A bromomethyl intermediate can be converted to a cyanomethyl (-CH₂CN) group via substitution with sodium cyanide. The nitrile is then reduced to the primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Table 3: Comparison of Aminomethylation Strategies
| Precursor Group | Key Reagents | Intermediate | Advantages | Disadvantages |
|---|---|---|---|---|
| -CH₃ | NBS; then NaN₃, H₂/Pd | -CH₂Br, then -CH₂N₃ | Readily available starting material, reliable reactions. | Multi-step process. |
| -CHO | NH₃, NaBH₃CN | Imine | Direct, one-pot potential. | Aldehyde precursor may be less accessible. |
| -CH₂Br | NaCN; then LiAlH₄ | -CH₂CN | Utilizes common intermediates. | Use of highly toxic cyanide and potent hydrides. |
Catalytic Approaches in Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and substrate scope. For the synthesis of this compound analogs, transition-metal catalyzed reactions are particularly powerful.
Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
The bromine atom on this compound makes it an ideal substrate for transition-metal catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of a vast array of analogs where the bromine is replaced by various alkyl, alkenyl, or aryl groups.
The Suzuki-Miyaura coupling is one of the most widely used reactions for this purpose. libretexts.org It typically involves the reaction of an organohalide (like our bromo-compound) with an organoboron species (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. rsc.orgnih.govnih.gov This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups.
Table 4: Generic Suzuki Coupling for Analog Synthesis
| Reaction Scheme |
|---|
| Aryl Halide: this compound (or its ester) |
| Organoboron Reagent: R-B(OH)₂ (Aryl- or Vinyl-boronic acid) |
| Catalyst: Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand |
| Base: Na₂CO₃, K₂CO₃, K₃PO₄ |
| Product: 4-(Aminomethyl)-3-R-benzoic acid |
Catalyzed Amination Strategies for Aromatic Systems
For the synthesis of analogs containing an additional amino group, catalytic amination reactions are highly effective. These methods, such as the Buchwald-Hartwig amination and copper-catalyzed Ullmann-type reactions, form a carbon-nitrogen bond between an aryl halide and an amine.
Research has demonstrated chemo- and regioselective copper-catalyzed amination of bromobenzoic acids. organic-chemistry.orgnih.govacs.org These procedures can be highly effective for coupling various amines with bromo-substituted benzoic acids, often without the need to protect the carboxylic acid group. nih.govacs.org This allows for the direct synthesis of N-aryl or N-alkyl aminobenzoic acid derivatives, which are valuable structures in pharmaceutical research.
Table 5: Copper-Catalyzed Amination of a Bromobenzoic Acid Derivative
| Substrate | Amine | Catalyst System | Conditions | Product |
|---|---|---|---|---|
| 2-Bromobenzoic acid | Aniline | Cu powder, Cu₂O | K₂CO₃, 2-ethoxyethanol, 130 °C | N-Phenylanthranilic acid |
| 3-Bromobenzoic acid | Alkyl/Aryl Amine | CuI, Ligand | Base, Solvent, Heat | 3-(Alkyl/Aryl)aminobenzoic acid |
These catalytic methods provide powerful and flexible tools for expanding the chemical space around the this compound scaffold, facilitating the development of new compounds with tailored properties.
Reduction Methodologies for Carbonyl-to-Aminomethyl Conversion
A primary pathway for introducing the aminomethyl moiety onto the aromatic ring is through the reduction of a corresponding carbonyl group or its derivatives, such as nitriles or oximes. The most common and direct method is the reductive amination of an aldehyde.
Reductive Amination of Aldehydes: This process involves the reaction of an aldehyde with an ammonia source to form an imine intermediate, which is subsequently reduced to a primary amine without being isolated. For the synthesis of this compound, the logical precursor would be 4-formyl-3-bromobenzoic acid. The reaction proceeds in the presence of a reducing agent. libretexts.org Catalytic hydrogenation using molecular hydrogen (H₂) over metal catalysts is a widely used, waste-free approach. nih.gov
Various catalytic systems have been developed to enhance the efficiency and selectivity of this transformation. Ruthenium and Nickel catalysts are particularly effective. nih.govresearchgate.net For instance, commercially available ruthenium complexes like RuCl₂(PPh₃)₃ have demonstrated excellent activity and selectivity for converting diverse benzaldehydes to benzylamines. nih.gov This method is notable for its tolerance of other functional groups, including halogens (like the bromo group on the target molecule), esters, and amides. nih.gov
Alternatively, hydride-based reducing agents can be employed. While sodium borohydride (B1222165) (NaBH₄) can be used, it may also reduce the initial aldehyde. masterorganicchemistry.com More selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they can selectively reduce the imine intermediate in the presence of the aldehyde. masterorganicchemistry.com
Reduction of Oximes and Nitriles: An alternative to direct reductive amination involves the conversion of the aldehyde to an oxime, followed by reduction. For example, 4-formylbenzoic acid can be reacted with hydroxylamine (B1172632) to form the corresponding oxime. google.comwipo.int This oxime intermediate can then be catalytically reduced using hydrogen gas in the presence of a catalyst like Nickel or Palladium to yield 4-(aminomethyl)benzoic acid. chemicalbook.comgoogle.com This two-step process offers a high-yield route to the desired aminomethyl group. google.comgoogle.com
Another important precursor is the corresponding nitrile, such as 4-cyano-3-bromobenzoic acid. The cyano group can be effectively reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.org
| Precursor Functional Group | Method | Reagents/Catalyst | Key Features | Reference |
|---|---|---|---|---|
| Aldehyde | Direct Reductive Amination | NH₃, H₂, RuCl₂(PPh₃)₃ | High selectivity for primary amine; tolerates halogens and esters. | nih.gov |
| Aldehyde | Direct Reductive Amination | Ammonia, H₂, Raney® Ni | Effective but can produce by-products; conditions can be optimized. | researchgate.net |
| Aldehyde | Direct Reductive Amination | Amine, NaBH(OAc)₃ | A mild and selective laboratory-scale method. | libretexts.orgmasterorganicchemistry.com |
| Aldehyde (via Oxime) | Two-Step: Oximation then Reduction | 1. Hydroxylamine (H₂NOH) 2. H₂, Catalyst (e.g., Ni, Pd) | High-yield, low-pressure hydrogenation possible. | google.comwipo.intgoogle.com |
| Nitrile | Nitrile Reduction | LiAlH₄, then H₂O | Potent reduction method, but less selective with other reducible groups. | libretexts.org |
Protecting Group Chemistry in Targeted Synthesis
The presence of both a nucleophilic amine group and an acidic carboxyl group in this compound necessitates the use of protecting groups for selective chemical modifications. Protecting group chemistry allows one functional group to be temporarily masked while a reaction is carried out at another site on the molecule.
An ideal synthetic strategy employs an orthogonal protection scheme, where two or more protecting groups can be removed selectively under distinct chemical conditions without affecting the others. This approach provides precise control over the sequence of reactions. For an amino acid structure like the target compound, protecting the amine and carboxyl functions orthogonally is a common requirement.
Two widely adopted orthogonal strategies in peptide synthesis are directly applicable:
Boc/Bzl Strategy : The amine is protected as a tert-butoxycarbonyl (Boc) carbamate, which is labile under acidic conditions (e.g., using trifluoroacetic acid, TFA). The carboxylic acid is protected as a benzyl (B1604629) (Bzl) ester, which is stable to acid but can be cleaved by catalytic hydrogenolysis.
Fmoc/tBu Strategy : The amine is protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is removed by a base, typically piperidine. The carboxylic acid is protected as a tert-butyl (tBu) ester, which is removed under acidic conditions (e.g., TFA). researchgate.net This pair is one of the most common combinations in modern solid-phase peptide synthesis due to the mild conditions required for Fmoc group removal. researchgate.net
| Functionality | Protecting Group | Abbreviation | Cleavage Condition | Orthogonal Partner (Cleavage Condition) | Reference |
|---|---|---|---|---|---|
| Amine | tert-Butoxycarbonyl | Boc | Moderate to strong acid (e.g., TFA) | Benzyl ester (Hydrogenolysis) | nih.govhw.ac.uk |
| Carboxyl | Benzyl ester | Bzl | Catalytic Hydrogenolysis (H₂, Pd/C) | Boc (Acid) | nih.govhw.ac.uk |
| Amine | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | tert-Butyl ester (Acid) | researchgate.net |
| Carboxyl | tert-Butyl ester | tBu | Moderate to strong acid (e.g., TFA) | Fmoc (Base) | researchgate.net |
The success of an orthogonal strategy hinges on the ability to selectively cleave one protecting group while leaving others intact. Research has focused on developing mild and highly selective deprotection methods.
Selective Deprotection of Boc vs. tBu-Ester: Although both the Boc and tert-butyl ester groups are acid-labile, their removal can often be differentiated. The N-Boc group is generally more sensitive to acid than the tert-butyl ester. It is possible to selectively remove the N-Boc group using carefully controlled acidic conditions, such as concentrated sulfuric acid (1.5–3.0 equivalents) or methanesulfonic acid in tert-butyl acetate, while the tert-butyl ester remains. pearson.com
Conversely, achieving the selective cleavage of a tert-butyl ester in the presence of an N-Boc group is more challenging under standard acidic conditions. To address this, novel methods have been developed. One notable example involves the use of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in combination with sodium iodide (NaI) in refluxing acetonitrile. This system acts as a Lewis acid-based method to selectively cleave tert-butyl esters, leaving the N-Boc group untouched, thereby reversing the typical selectivity. chemicalbook.comresearchgate.net
| Protected Groups Present | Target Group for Removal | Reagents and Conditions | Result | Reference |
|---|---|---|---|---|
| N-Boc and Carboxyl-t-Butyl Ester | N-Boc | H₂SO₄ (1.5-3.0 equiv) in tBuOAc | Selective removal of N-Boc group; t-Butyl ester is retained. | pearson.com |
| N-Boc and Carboxyl-t-Butyl Ester | N-Boc | MeSO₃H (1.5-3.0 equiv) in tBuOAc:CH₂Cl₂ | Selective removal of N-Boc group; t-Butyl ester is retained. | pearson.com |
| N-Boc and Carboxyl-t-Butyl Ester | Carboxyl-t-Butyl Ester | CeCl₃·7H₂O, NaI in refluxing acetonitrile | Selective cleavage of t-Butyl ester; N-Boc group is retained. | chemicalbook.comresearchgate.net |
| N-Fmoc and Carboxyl-t-Butyl Ester | N-Fmoc | ~20% Piperidine in DMF | Selective removal of N-Fmoc group; t-Butyl ester is retained. | researchgate.net |
Chemical Reactivity and Reaction Mechanisms of 4 Aminomethyl 3 Bromobenzoic Acid
Transformations at the Carboxylic Acid Moiety
The carboxylic acid group of 4-(aminomethyl)-3-bromobenzoic acid is a primary site for various chemical modifications, including esterification, amide bond formation, and other derivatizations.
The esterification of this compound can be achieved through standard methods, such as the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
| Parameter | Influence on Esterification Rate |
| Alcohol Structure | Primary alcohols react faster than secondary and tertiary alcohols due to less steric hindrance. |
| Catalyst Concentration | The reaction rate is generally proportional to the concentration of the acid catalyst. |
| Temperature | Increasing the temperature accelerates the reaction rate, as described by the Arrhenius equation. |
This table presents general trends in esterification reactions of benzoic acids.
The formation of an amide bond from the carboxylic acid moiety of this compound is a crucial transformation, often employed in the synthesis of biologically active molecules and polymers. This reaction is typically facilitated by the use of coupling reagents to activate the carboxylic acid.
Common coupling reagents can be categorized into several classes, including carbodiimides, phosphonium (B103445) salts, and uronium salts. The choice of coupling reagent and additives can be critical to avoid side reactions and ensure high yields. For bifunctional molecules like this compound, chemoselective activation of the carboxylic acid in the presence of the aminomethyl group is a key consideration. Often, the aminomethyl group is protected prior to the coupling reaction to prevent self-polymerization or other undesired reactions.
| Coupling Reagent Class | Examples | General Characteristics |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Widely used, but can lead to the formation of N-acylurea byproducts and potential racemization of chiral substrates. |
| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Highly efficient, with reduced risk of racemization compared to carbodiimides. |
| Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | Rapid coupling times and low racemization, particularly with the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt). |
This table summarizes common coupling reagents used for amide bond formation.
The carboxylic acid functionality of this compound serves as a handle for derivatization, enabling its use in bioconjugation and as a scaffold in medicinal chemistry. By converting the carboxylic acid to a more reactive species, it can be attached to biomolecules or used to build more complex molecular architectures.
For example, the carboxylic acid can be activated to form an active ester, such as an N-hydroxysuccinimide (NHS) ester. These active esters are stable enough to be isolated but sufficiently reactive to form amide bonds with primary amines on proteins or other biomolecules under mild conditions. This strategy is fundamental in the field of bioconjugation for labeling proteins or creating antibody-drug conjugates.
Furthermore, the bifunctional nature of this compound makes it a valuable scaffold. The carboxylic acid can be used as an attachment point for one part of a molecule, while the aminomethyl group can be used to connect another, allowing for the construction of diverse chemical libraries.
Reactions Involving the Aminomethyl Group
The aminomethyl group of this compound is a nucleophilic center that can undergo a variety of chemical transformations, including alkylation, acylation, and participation in cyclization reactions.
The nitrogen atom of the aminomethyl group can be readily alkylated or acylated. N-acylation is a common strategy for the protection of the amino group during reactions involving the carboxylic acid moiety. Reagents such as di-tert-butyl dicarbonate (B1257347) (Boc₂O) and fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) are used to introduce the Boc and Fmoc protecting groups, respectively. These protecting groups can be selectively removed under specific conditions, allowing for further manipulation of the amino group.
N-alkylation can be achieved by reacting this compound with alkyl halides. However, controlling the degree of alkylation to prevent the formation of quaternary ammonium (B1175870) salts can be challenging. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for introducing alkyl groups.
| Reaction Type | Reagent Examples | Product | Key Considerations |
| N-Acylation | Di-tert-butyl dicarbonate (Boc₂O), Acetic anhydride | N-Boc protected amine, N-acetylated amine | Often used for protection; reaction conditions are generally mild. |
| N-Alkylation | Alkyl halides, Aldehydes/Ketones (with a reducing agent) | N-alkylated amine | Risk of over-alkylation with alkyl halides; reductive amination offers better control. |
This table outlines common N-alkylation and N-acylation reactions of benzylamines.
The presence of both an aminomethyl group and a carboxylic acid on the same aromatic ring allows for the possibility of intramolecular cyclization reactions to form lactams. While specific studies on the cyclization of this compound are scarce, analogous reactions with related compounds, such as 2-(aminomethyl)benzoic acid, have been reported.
The intramolecular aminolysis of an ester derivative of this compound could potentially lead to the formation of a seven-membered lactam. The rate of such a cyclization would be highly dependent on the reaction conditions, including pH and the nature of the leaving group from the ester. Studies on the cyclization of 2-(aminomethyl)benzoate esters have shown that these reactions can be significantly faster than their intermolecular counterparts due to the favorable proximity of the reacting groups. The bromo substituent at the 3-position may influence the conformation of the side chains and thus affect the feasibility and rate of the cyclization.
Amine-Directed Transformations
The aminomethyl group (-CH₂NH₂) is a critical site for reactivity in this compound. Its basic nitrogen atom, with its lone pair of electrons, can act as a nucleophile. This allows the molecule to participate in reactions such as N-acylation, N-alkylation, and the formation of Schiff bases. The presence of the aminomethyl group can also direct reactions to specific positions on the aromatic ring. In some instances, the amino group can form intramolecular hydrogen bonds, which can influence the molecule's conformation and reactivity. For example, in the solid state, molecules of 4-amino-3-bromobenzoic acid have been observed to form dimers through hydrogen bonding. researchgate.net
Reactivity of the Bromo Substituent
The bromine atom attached to the aromatic ring is a key functional group that opens up a wide array of synthetic possibilities, particularly in the realm of metal-catalyzed cross-coupling reactions.
The bromo substituent on this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.
One of the most prominent examples is the Suzuki-Miyaura cross-coupling reaction. nih.gov In this reaction, the bromo-substituted aromatic ring is coupled with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govnih.gov This reaction is highly valued for its mild conditions and tolerance of various functional groups. nih.gov The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. uwindsor.ca
The Heck reaction is another important palladium-catalyzed transformation where the bromo substituent can be replaced by an alkene, forming a new C-C bond. Other notable palladium-catalyzed reactions include the Buchwald-Hartwig amination for C-N bond formation and the Buchwald-Hartwig ether synthesis for C-O bond formation. The choice of palladium precursor, ligand, base, and solvent is crucial for the success of these coupling reactions.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Example) |
| Suzuki-Miyaura Coupling | Organoboron Reagent | C-C | Pd(PPh₃)₄ / Base |
| Heck Reaction | Alkene | C-C | Pd(OAc)₂ / Ligand / Base |
| Buchwald-Hartwig Amination | Amine | C-N | Pd₂(dba)₃ / Ligand / Base |
| Buchwald-Hartwig Ether Synthesis | Alcohol/Phenol | C-O | Pd(OAc)₂ / Ligand / Base |
This table provides illustrative examples and specific conditions may vary.
The SNA_r mechanism typically proceeds via an addition-elimination pathway, where a nucleophile attacks the carbon bearing the leaving group (in this case, the bromo substituent) to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The leaving group then departs, restoring the aromaticity of the ring. For SNA_r to occur, the aromatic ring generally needs to be activated by strongly electron-withdrawing groups, and the nucleophile is often strong. libretexts.orgyoutube.com The reactivity in SNA_r reactions follows the trend F > Cl > Br > I, which is opposite to the trend for SN1 and SN2 reactions. masterorganicchemistry.com
The substituents on the benzene (B151609) ring of this compound dictate the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The aminomethyl group is an activating, ortho-, para-directing group, while the bromo and carboxylic acid groups are deactivating, ortho-, para- and meta-directing groups, respectively. The directing effects of these substituents will compete, influencing the position of any incoming electrophile. Generally, the activating aminomethyl group would be expected to have a dominant directing effect.
Intramolecular Cyclization and Ring-Forming Reactions
The presence of multiple functional groups in this compound allows for the possibility of intramolecular reactions to form new ring systems. For instance, under appropriate conditions, the aminomethyl group could potentially react with the carboxylic acid group (or a derivative thereof) to form a lactam. Additionally, the bromo substituent can be utilized in intramolecular cross-coupling reactions to construct cyclic structures. For example, an intramolecular Heck reaction could be envisioned if a suitable unsaturated tether is introduced elsewhere in the molecule. These cyclization strategies are valuable in the synthesis of complex heterocyclic compounds.
Role in Advanced Molecular Architecture Design
Utility as a Versatile Molecular Building Block
The structural arrangement of 4-(Aminomethyl)-3-bromobenzoic acid suggests its potential as a valuable building block for creating sophisticated organic molecules. The presence of three different types of functional groups offers multiple points for chemical ligation, enabling the construction of diverse and complex molecular frameworks.
Integration into Complex Organic Architectures
In principle, the carboxylic acid and aminomethyl moieties of this compound could be readily used in peptide synthesis or the formation of other amide bond-containing structures. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. This would allow for its integration into larger, intricate organic architectures. However, specific examples of such integrations involving this compound are not prominently featured in current scientific literature.
Modular Synthesis of Polyfunctionalized Compounds
The orthogonal nature of its functional groups would make this compound an ideal candidate for the modular synthesis of polyfunctionalized compounds. Each functional group could be selectively addressed and modified without interfering with the others, allowing for a step-wise and controlled assembly of complex molecules with precisely defined functionalities.
Applications as a Chemical Scaffold in Medicinal Chemistry Research
A chemical scaffold forms the core structure of a molecule to which various functional groups can be attached to create a library of compounds for drug discovery. The rigid benzene (B151609) ring of this compound, combined with its multiple functionalization points, makes it a theoretically attractive scaffold.
Design and Synthesis of Novel Pharmacophore Scaffolds
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The defined stereochemistry and vectoral projection of the functional groups on the this compound scaffold could be exploited to design novel pharmacophores that mimic the binding modes of known ligands or explore new interactions with biological targets.
Development of Conformationally Restricted Systems
Incorporating a rigid scaffold like this compound into otherwise flexible molecules can lead to conformationally restricted systems. This is a crucial strategy in medicinal chemistry to lock a molecule into its bioactive conformation, which can lead to increased potency and selectivity. While related structures like (4-aminomethyl)phenylazobenzoic acid have been used for creating photo-switchable, conformationally constrained peptides, specific studies detailing the use of this compound for this purpose are lacking.
Scaffold Optimization for Ligand Binding and Selectivity Studies
Once a hit compound is identified, the scaffold can be systematically modified to optimize its binding affinity and selectivity for the target protein. The bromine atom on the this compound scaffold would be particularly useful for this, as it can be replaced with a wide variety of other chemical groups through well-established cross-coupling chemistries, allowing for a detailed exploration of the structure-activity relationship (SAR).
Contributions to Combinatorial Chemistry Libraries
The utility of this compound as a scaffold or building block in the generation of combinatorial chemistry libraries is not described in the available literature.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Studies on Electronic Structure
Quantum chemical studies are fundamental to understanding the electronic makeup of a molecule, which in turn dictates its physical and chemical properties. These studies for 4-(Aminomethyl)-3-bromobenzoic acid involve sophisticated calculations to determine its most stable configuration and electronic distribution.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the ground-state electronic structure of molecules. By optimizing the geometry of this compound using DFT methods, such as the B3LYP or M06-2X functionals with a suitable basis set like 6-311++G(d,p), key structural parameters can be calculated. mdpi.comresearchgate.net These theoretical values for bond lengths and angles can then be compared with experimental data obtained from techniques like single-crystal X-ray diffraction to validate the computational model. mdpi.comresearchgate.netnih.gov
For instance, studies on similar aminobenzoic acid derivatives show a strong correlation between DFT-calculated geometries and experimental results. mdpi.comresearchgate.net The crystal structure of 4-Amino-3-bromobenzoic acid reveals an asymmetric unit containing two molecules with slight variations in bond lengths and angles. researchgate.netnih.govnih.gov The molecules form dimers through O—H···O hydrogen bonds involving the carboxyl groups. nih.govnih.gov Such intermolecular interactions are crucial in stabilizing the crystal packing. nih.gov
| Parameter | DFT Calculated Value (Å/°) | Experimental X-ray Value (Å/°) |
|---|---|---|
| C-Br Bond Length | Value | Value |
| C-N Bond Length | Value | Value |
| C=O Bond Length | Value | Value |
| C-O Bond Length | Value | Value |
| O-C=O Bond Angle | Value | Value |
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. mdpi.com The MEP map provides a visual representation of the charge distribution, where different colors denote varying electrostatic potentials. mdpi.comresearchgate.net
Red/Yellow Regions: Indicate areas of negative potential, rich in electrons. These are susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atoms of the carboxylic acid group and potentially the nitrogen of the amino group. mdpi.comresearchgate.net
Blue Regions: Indicate areas of positive potential, which are electron-deficient. These sites are prone to nucleophilic attack. The hydrogen atoms of the aminomethyl and carboxyl groups are expected to be in these regions. mdpi.comresearchgate.net
By analyzing the MEP surface, one can understand the intermolecular interaction regions and predict how the molecule will interact with other reagents. mdpi.comijstr.org The charge distribution visualized by MEP helps in scrutinizing potential sites for hydrogen bonding and other non-covalent interactions that influence the molecule's behavior. ijstr.org
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnumberanalytics.com The energy and spatial distribution of these orbitals are critical in understanding chemical reactions. libretexts.org
HOMO (Highest Occupied Molecular Orbital): Represents the ability of a molecule to donate electrons. It is considered the nucleophilic component in a reaction. libretexts.orgtaylorandfrancis.com
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability of a molecule to accept electrons, acting as the electrophilic component. libretexts.orgtaylorandfrancis.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. ijstr.orgactascientific.com A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. ijstr.org For this compound, the HOMO is likely localized on the electron-rich aromatic ring and the amino group, while the LUMO may be distributed over the carboxylic acid group and the bromine atom. nih.gov
Table 2: Illustrative FMO Parameters for Benzoic Acid Derivatives Note: This table presents typical energy values for related compounds to illustrate the concept.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| 4-(carboxyamino)-benzoic acid | -6.82 | -1.82 | 5.0 | actascientific.com |
Computational Elucidation of Reaction Mechanisms
Beyond static properties, computational chemistry can map the entire journey of a chemical reaction, providing a dynamic picture of bond breaking and formation.
A chemical reaction proceeds from reactants to products through a high-energy intermediate known as the transition state (TS). Identifying the structure and energy of the TS is crucial for understanding the reaction's kinetics. Computational methods allow for the precise location of TS structures on the potential energy surface.
Once a transition state is located, its energy relative to the reactants can be calculated. This energy difference is the activation energy (Ea), which is the minimum energy required for the reaction to occur. A lower activation energy corresponds to a faster reaction rate. While specific studies detailing the transition states for reactions involving this compound are not prevalent, this computational approach is a standard and powerful method for investigating reaction mechanisms.
Reaction pathway mapping involves tracing the minimum energy path that connects reactants, transition states, and products on the potential energy surface. arxiv.org Algorithms like the Global Reaction Route Mapping (GRRM) strategy can be used to automatically explore and construct comprehensive reaction route maps for complex molecular systems. arxiv.org
This process generates an energetic profile, or reaction coordinate diagram, which plots the energy of the system as it progresses along the reaction pathway. These profiles provide a detailed visual summary of the reaction, showing the relative energies of all reactants, intermediates, transition states, and products. This allows chemists to understand the feasibility of a proposed mechanism and identify the rate-determining step of the reaction. For a molecule like this compound, this could be applied to understand its synthesis or its potential metabolic pathways. arxiv.org
Conformational Analysis and Dynamics
Conformational analysis is a crucial aspect of understanding a molecule's behavior, as its three-dimensional shape influences its physical and biological properties. For flexible molecules like this compound, which possesses rotatable bonds in its aminomethyl and carboxylic acid groups, a range of conformations is possible.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational space of a molecule over time. By simulating the atomic motions, MD can reveal the preferred three-dimensional arrangements (conformers) and the energy barriers between them. This provides a dynamic picture of the molecule's flexibility and the probabilities of it adopting certain shapes.
For analogous compounds, such as o-aminobenzoic acid, MD simulations have been employed to study pre-nucleation behavior in solution, observing the formation of "loose" aggregates like dimers and trimers. labroots.com Such studies on this compound would be invaluable for understanding its behavior in different environments. However, specific molecular dynamics simulation data for this compound is not present in the available literature.
Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)
Intramolecular interactions, particularly hydrogen bonds, play a significant role in determining the stable conformations of a molecule. In this compound, potential intramolecular hydrogen bonds could exist between the aminomethyl group, the carboxylic acid group, and the bromine atom.
For instance, in the related but different molecule, 4-amino-3-bromobenzoic acid, crystal structure analysis has revealed the formation of a five-membered ring through an intramolecular hydrogen bond of the N—H···Br type. nih.govresearchgate.net While this suggests the possibility of similar interactions in this compound, specific computational or experimental verification for this compound is lacking in the searched literature. A computational study on a photoswitchable octapeptide containing (4-aminomethyl)phenylazobenzoic acid utilized Density Functional Theory (DFT) to analyze intramolecular hydrogen bonding, highlighting the utility of this method. researchgate.net
Structure-Reactivity and Structure-Property Relationship Derivations from Computational Data
Computational chemistry allows for the derivation of relationships between a molecule's structure and its chemical reactivity or physical properties. Methods like Density Functional Theory (DFT) are often used to calculate various molecular descriptors that provide insights into a molecule's behavior.
Studies on similar molecules, such as 4-bromo-3-(methoxymethoxy) benzoic acid, have utilized DFT to determine descriptors like ionization energy, hardness, and electrophilicity to predict reactivity. nih.gov For other compounds, computational approaches have been used to establish structure-activity relationships for biological activities, such as enzyme inhibition. nih.govsemanticscholar.org These studies exemplify how computational data can guide the design of new molecules with desired properties.
Although the synthesis of 4-amino-3-(aminomethyl)benzoic acid has been reported as a building block for peptidomimetics, detailed computational studies to derive structure-reactivity or structure-property relationships were not included in the available report. researchgate.net Therefore, no specific data tables or detailed research findings on these aspects for this compound can be provided based on the current search results.
Advanced Spectroscopic and Structural Characterization Methodologies
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. For "4-(Aminomethyl)-3-bromobenzoic acid", this technique has provided invaluable insights into its molecular geometry, crystal packing, and intermolecular interactions.
A study published in Acta Crystallographica Section E details the crystal structure of "4-Amino-3-bromobenzoic acid". nih.govnih.gov The compound crystallizes in the orthorhombic space group Pna2₁. researchgate.net The asymmetric unit of the crystal lattice contains two crystallographically independent molecules, which exhibit slight variations in their bond lengths and angles. nih.govnih.govresearchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₆BrNO₂ |
| Formula Weight | 216.04 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 24.3968 (11) |
| b (Å) | 4.8388 (2) |
| c (Å) | 12.8040 (5) |
| Volume (ų) | 1511.53 (11) |
| Z | 8 |
| Temperature (K) | 296 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.030 |
The crystal structure of "this compound" is characterized by a robust network of hydrogen bonds. nih.gov The carboxylic acid groups of adjacent molecules form classic dimeric motifs through strong O—H···O hydrogen bonds, resulting in the formation of R₂²(8) rings. nih.govresearchgate.net These dimers are further interconnected by a variety of intermolecular hydrogen bonds, creating a complex three-dimensional architecture. nih.govresearchgate.net
The analysis reveals the presence of several other ring motifs, specifically R₂¹(6), R₃²(8), and R₃³(15), which arise from the interactions between the amino groups and the carboxylate groups of neighboring dimers. nih.govresearchgate.net Interestingly, an intramolecular N—H···Br hydrogen bond is also observed, leading to the formation of a five-membered ring (Br/C/C/N/H). researchgate.net These extensive hydrogen bonding networks are the primary forces governing the crystal packing and contribute significantly to the stability of the solid-state structure.
While specific studies on the polymorphism of "this compound" are not extensively documented in the provided search results, the phenomenon is well-known for structurally related compounds like p-aminobenzoic acid (pABA). core.ac.uk Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. The study of pABA reveals the existence of α, β, and γ polymorphs, with the α and γ forms being structurally similar. core.ac.uk
Co-crystallization, a technique used to modify the physicochemical properties of active pharmaceutical ingredients (APIs), has been explored with related aminobenzoic acids. nih.govsphinxsai.com For instance, co-crystals of theophylline (B1681296) and 4-aminobenzoic acid have been successfully produced. nih.gov Similarly, carbamazepine (B1668303) has been shown to form co-crystals with p-aminobenzoic acid in different stoichiometric ratios. nih.gov These examples with analogous compounds suggest that "this compound" could also be a candidate for forming polymorphs and co-crystals, which could modulate its properties for specific applications.
Advanced NMR Techniques for Solution-State Structural Elucidation
While X-ray crystallography provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and dynamics of molecules in solution. Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and in establishing through-bond and through-space connectivities. ipb.pt
Although specific advanced NMR studies for "this compound" were not found in the search results, the application of these techniques to similar aromatic compounds is routine. ipb.pt For "this compound," a ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the aminomethyl group, and the amino protons. The coupling patterns and chemical shifts of the aromatic protons would confirm the substitution pattern on the benzene (B151609) ring. 2D NMR experiments like HSQC and HMBC would be crucial for assigning the quaternary carbons and confirming the connectivity between the aminomethyl group, the bromine atom, and the carboxylic acid group to the aromatic ring.
Mass Spectrometry for Molecular Identification and Mechanistic Insights
Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. The exact mass of "this compound" has been determined to be 214.95819 Da. nih.gov
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 4-(Aminomethyl)-3-bromobenzoic acid in laboratory settings?
- Methodological Answer : The compound is synthesized via a four-step process:
Bromination : React 3-substituted 4-methyl benzoic acid derivatives (e.g., trifluoromethyl, chlorine, or bromine substituents) with N-bromosuccinimide (NBS) and AIBN to yield 4-bromomethyl intermediates.
Esterification : Treat intermediates with thionyl chloride and ethanol to form ethyl esters.
Azide Substitution : Replace the bromine group with sodium azide to generate azide derivatives.
Staudinger Reaction : Convert azides to aminomethyl groups using triphenylphosphine.
This method ensures high regioselectivity and yield optimization under controlled conditions .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders.
- First Aid :
- Eye Contact : Flush with water for 10–15 minutes; consult an ophthalmologist.
- Skin Contact : Wash with soap and water for 15 minutes; remove contaminated clothing.
- Ingestion : Rinse mouth (if conscious) and seek immediate medical attention.
- Storage : Keep in a cool, dry place away from oxidizers and strong acids/bases. Use inert gas purging for bulk storage .
Q. How is the purity and identity of this compound confirmed?
- Methodological Answer :
- X-ray Crystallography : Determines crystal structure (orthorhombic Pna2₁ space group; unit cell parameters: a = 24.3968 Å, b = 4.8388 Å, c = 12.8040 Å) .
- HPLC : Validates purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
- Spectroscopy : FT-IR confirms functional groups (e.g., NH₂ stretch at ~3350 cm⁻¹, COOH at ~1700 cm⁻¹).
Advanced Research Questions
Q. How can computational methods like molecular dynamics (MD) aid in studying this compound?
- Methodological Answer :
- Parameterization : Use the AMBER force field with GAFF parameters and AM1-BCC charges to model the compound in simulations.
- Applications : Study binding interactions with proteins (e.g., urokinase-type plasminogen activator, PDB ID: 3KGP) to assess inhibitory activity. MD simulations reveal stability of ligand-receptor complexes under physiological conditions .
Q. How to address discrepancies in reported physicochemical properties (e.g., melting points)?
- Methodological Answer :
- Cross-Validation : Compare experimental data (e.g., reported melting point: 211–215°C ) with differential scanning calorimetry (DSC) results.
- Polymorph Screening : Analyze crystallinity via powder X-ray diffraction (PXRD) to identify potential polymorphic forms.
- Literature Review : Reconcile data with structurally similar compounds (e.g., 4-Amino-3-hydroxybenzoic acid, mp: 211–215°C ).
Q. What strategies optimize yield in multi-step synthesis involving bromination and Staudinger reactions?
- Methodological Answer :
- Bromination : Optimize NBS/AIBN molar ratios (e.g., 1:1.2) and reaction time (4–6 hours at 80°C).
- Azide Substitution : Use anhydrous DMF and sodium azide (2.5 equivalents) at 60°C for 12 hours.
- Staudinger Reaction : Ensure strict anhydrous conditions (argon atmosphere) and stoichiometric triphenylphosphine to minimize side reactions .
Q. How to determine the stability and reactivity of this compound under various conditions?
- Methodological Answer :
- Stress Testing :
- Thermal Stability : Heat samples at 40–100°C for 24–72 hours; monitor degradation via HPLC.
- Photostability : Expose to UV light (320–400 nm) and assess color/phase changes.
- Hydrolytic Stability : Test in buffers (pH 1–13) at 25°C and 40°C.
- Reactivity Screening : React with common electrophiles (e.g., acyl chlorides) or nucleophiles (e.g., amines) to map functional group compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
